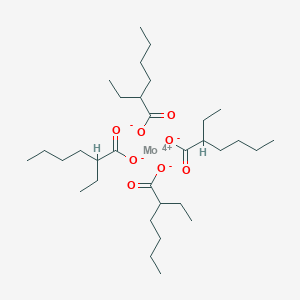
Molybdenum(4+) tetrakis(2-ethylhexanoate)
Description
Properties
CAS No. |
106414-11-3 |
|---|---|
Molecular Formula |
C32H60MoO8 |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
2-ethylhexanoate;molybdenum(4+) |
InChI |
InChI=1S/4C8H16O2.Mo/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 |
InChI Key |
YKJSOAKPHMIDLP-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
Synonyms |
Molybdenum octanoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester is typically synthesized through the esterification of all-cis-4,7,10,13,16-Docosapentaenoic Acid with methanol. The reaction is catalyzed by an acid or base catalyst, such as sulfuric acid or sodium methoxide . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In industrial settings, the production of all-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester involves the extraction of the free acid from fish oils, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted fatty acid methyl esters depending on the nucleophile used.
Scientific Research Applications
All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential health benefits, including anti-inflammatory and cardioprotective effects.
Industry: Used in the formulation of nutritional supplements and functional foods.
Mechanism of Action
The mechanism of action of all-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory eicosanoids.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid methyl ester: Another omega-3 fatty acid methyl ester with similar health benefits.
Docosahexaenoic Acid methyl ester: Known for its role in brain health and development.
Arachidonic Acid methyl ester: An omega-6 fatty acid methyl ester involved in inflammatory processes.
Uniqueness
All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester is unique due to its specific structure and the position of its double bonds, which confer distinct biological activities. Its lipid-soluble nature makes it more suitable for certain applications compared to its free acid form.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


